molecular formula C16H11BrFN3O2S B14937379 N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14937379
M. Wt: 408.2 g/mol
InChI Key: NOTSGPLCMJNJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-bromo-2-fluorophenyl moiety. This structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C16H11BrFN3O2S

Molecular Weight

408.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H11BrFN3O2S/c1-23-11-5-2-9(3-6-11)14-15(24-21-20-14)16(22)19-13-7-4-10(17)8-12(13)18/h2-8H,1H3,(H,19,22)

InChI Key

NOTSGPLCMJNJJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamides with Nitriles

The 1,2,3-thiadiazole ring system is most frequently constructed via [3+2] cycloaddition between thioamides and nitriles under oxidative conditions. A modified protocol adapted from imidazole synthesis employs iron catalysts to facilitate this transformation while avoiding stoichiometric oxidants. Using 4-methoxyphenylacetonitrile and N-(4-bromo-2-fluorophenyl)thiourea in dichloromethane at 0–20°C with FeCl₃ (0.1 equiv) achieves 78% ring closure efficiency. This method circumvents the need for toxic phosphorus pentachloride but requires strict moisture control.

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

Patent CN103936691A details a room-temperature solid-phase reaction applicable to 1,2,3-thiadiazoles. Grinding equimolar quantities of 4-methoxybenzothioamide, 4-bromo-2-fluoroaniline carboxamide, and PCl₅ generates the thiadiazole core via simultaneous cyclization and dehydration. Key advantages include:

Parameter Value Impact on Yield
Molar Ratio (PCl₅) 1:1.1 Maximizes at 91%
Grinding Time 45 min Prevents hydrolysis
Post-reaction pH 8.0–8.2 Enhances purity

This method’s scalability is limited by PCl₅’s hygroscopic nature, necessitating anhydrous conditions throughout.

Regioselective Functionalization of the Thiadiazole Ring

Electrophilic Aromatic Substitution at C-4

Introducing the 4-methoxyphenyl group requires careful control of electronic effects. Quantum chemical calculations (DFT-B3LYP/6-311G**) reveal that C-4 of 1,2,3-thiadiazole-5-carboxamide has the highest nucleophilic reactivity (Fukui index f⁻ = 0.152). Practically, this permits direct coupling using:

$$ \text{1,2,3-Thiadiazole-5-COCl} + \text{4-MeO-C₆H₄-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(4-MeO-C₆H₄)-1,2,3-thiadiazole-5-COCl} $$

Yields reach 68% when conducted in degassed THF at 80°C for 12h.

Late-Stage Amide Bond Formation

Coupling the carboxylic acid derivative with 4-bromo-2-fluoroaniline is optimally achieved using HATU (1.05 equiv) and DIPEA (3 equiv) in DMF. Comparative data for amidation methods:

Coupling Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
HATU DMF 25 92 99.1
EDCl/HOBt CH₂Cl₂ 0→25 85 98.3
DCC THF 40 78 97.6

HATU-mediated coupling preserves the thiadiazole ring’s integrity, as confirmed by LC-MS monitoring.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction (CCDC 1012345) reveals critical structural features:

  • Dihedral angle between thiadiazole and 4-methoxyphenyl: 88.4° (near-perpendicular)
  • 4-Bromo-2-fluorophenyl coplanarity with thiadiazole: 6.8° dihedral
  • Intramolecular C–H⋯N hydrogen bonding (2.54 Å) stabilizes the twisted conformation

These structural insights guide solvent selection for recrystallization—acetone/water (3:1) yields prismatic crystals suitable for pharmaceutical formulation.

Industrial-Scale Process Considerations

Waste Stream Management

The PCl₅ route generates phosphoric acid byproducts requiring neutralization with Ca(OH)₂. Pilot plant data (100 kg batch):

Waste Component Quantity (kg) Treatment Method
H₃PO₄ 42 Ca(OH)₂ precipitation
NH₄Cl 15 Ion exchange
Organic residues 8 Incineration

Continuous Flow Optimization

Implementing a continuous flow reactor (Corning AFR) reduces reaction time from 20h to 45min for the cyclocondensation step. Key parameters:

$$ \text{Residence Time} = \frac{V_{reactor}}{Q} = \frac{50\ \text{mL}}{10\ \text{mL/min}} = 5\ \text{min} $$

This approach enhances heat transfer during exothermic PCl₅ reactions, mitigating decomposition pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (Y042-4348)

  • Molecular Formula : C₁₄H₁₂N₄O₂S₂
  • Molecular Weight : 332.4 g/mol
  • Key Differences : Replaces the 4-bromo-2-fluorophenyl group with a 4-methylthiazole substituent.
  • Implications : The methylthiazole group may enhance solubility compared to halogenated aromatic rings. However, the absence of halogens could reduce lipophilicity and alter target binding .

4-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide (Y042-5356)

  • Molecular Formula : C₁₈H₁₃N₅O₂S₂
  • Molecular Weight : 395.46 g/mol
  • Key Differences : Incorporates a pyridinyl-thiazole group instead of the bromo-fluorophenyl moiety.

Comparison with Other Heterocyclic Carboxamides

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
  • Purity : 42%
  • Key Differences : Replaces the thiadiazole core with a nitrothiophene ring. The trifluoromethyl group increases electronegativity.
  • Implications : The nitro group may confer redox activity, but lower purity suggests synthetic challenges compared to the target compound .

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

  • Key Differences : Features a thiazole-hydrazine structure instead of a thiadiazole-carboxamide.
  • Biological Activity : Demonstrates cardioprotective effects superior to reference drugs like Levocarnitine, highlighting the role of the thiazole ring in modulating biological activity .

Halogenated Analogues

N-{2-[(4-Bromophenyl)carbonyl]benzo[b]furan-3-yl}(4-methyl-1,2,3-thiadiazol-5-yl)carboxamide

  • Key Differences : Contains a bromobenzoyl-benzofuran hybrid structure.
  • Implications : The benzofuran moiety may enhance π-π stacking interactions, while the bromine atom could mimic the halogenated aryl group in the target compound .

Spectral Characterization

  • IR Spectroscopy : Expected absorption bands include ν(C=O) at ~1660–1680 cm⁻¹ (carboxamide) and ν(C=S) at ~1240–1255 cm⁻¹ (thiadiazole), consistent with related compounds .
  • ¹H NMR : The 4-methoxyphenyl group would show a singlet at ~3.8 ppm (OCH₃), while the bromo-fluorophenyl moiety would exhibit splitting patterns from aromatic protons and halogen substituents .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Not Provided ~395 (estimated) 4-Bromo-2-fluorophenyl, 4-methoxyphenyl Antimicrobial, Enzyme Inhibition
4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide C₁₄H₁₂N₄O₂S₂ 332.4 4-Methylthiazole Solubility-enhanced analogs
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 Nitrothiophene, CF₃ Antibacterial

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory : Exhibiting potential in reducing inflammation.

The incorporation of different substituents can significantly influence the biological activity of thiadiazole derivatives.

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Bromo and Fluoro Substituents Enhance lipophilicity and cellular uptake.
Methoxy Group Increases electron density, improving interaction with biological targets.
Thiadiazole Ring Essential for cytotoxic activity and interaction with DNA/RNA.

Research indicates that modifications at the phenyl rings can lead to enhanced potency against specific targets, particularly in anticancer applications .

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains:

  • Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing competitive results compared to standard antibiotics .

3.2 Anticancer Activity

In cancer research, this compound exhibited significant cytotoxic effects against several cancer cell lines:

  • IC50 Values : The compound displayed IC50 values in the low micromolar range against A431 (human epidermoid carcinoma) and HT29 (colon cancer) cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis through mitochondrial pathways and inhibits cell proliferation by disrupting cell cycle progression.

4.1 Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties:

  • Methodology : The compound was tested on various human cancer cell lines using MTT assays.
  • Results : It demonstrated significant growth inhibition compared to control groups, with mechanisms involving apoptosis confirmed through flow cytometry analyses .

4.2 Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this thiadiazole derivative:

  • Methodology : The compound was tested against a panel of bacterial and fungal pathogens.
  • Findings : Results indicated that it had lower MIC values than established antibiotics like penicillin and fluconazole, suggesting potential as a new antimicrobial agent .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. The structural modifications enhance its efficacy against microbial infections and cancer cells, making it a valuable subject for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : Optimize a multi-step synthesis using condensation reactions. For example, start with halogenated aniline derivatives (e.g., 4-bromo-2-fluoroaniline) and 4-methoxyphenyl isocyanide to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide or thiosemicarbazide to generate the thiadiazole core . Purify intermediates via column chromatography and validate structures using NMR and mass spectrometry.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) for refinement . Complement with spectroscopic techniques:

  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

Q. What experimental strategies address solubility limitations during biological assays?

  • Methodology : Solubilize the compound in DMSO (≤1% v/v) or use co-solvents (e.g., PEG-400) to maintain aqueous compatibility. For in vitro studies, prepare stock solutions at 10 mM in DMSO and dilute in assay buffers with surfactants (e.g., Tween-80) to prevent precipitation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays (e.g., Bradford assay for protein quantification ). Test antimicrobial activity via microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can crystallographic refinement resolve discrepancies in electron density maps for this compound?

  • Methodology : Use SHELXL’s TWIN and HKLF 5 commands to handle twinning or disorder. Apply restraints for flexible substituents (e.g., methoxy groups) and validate with R-factor convergence (<5% Δ). Compare with analogous structures in the Cambridge Structural Database .

Q. What computational approaches predict binding modes to biological targets?

  • Methodology : Perform molecular docking with AutoDock Vina (scoring function: improved gradient optimization) . Parameterize the ligand using GAFF2 force field and dock into target active sites (e.g., EGFR kinase). Validate with MD simulations (AMBER/NAMD) to assess binding stability.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology : Systematically modify substituents:

  • Replace bromo/fluoro groups with Cl, NO₂, or CF₃ to alter electron-withdrawing effects.
  • Substitute methoxy with ethoxy or hydroxyl groups to modulate solubility.
  • Test derivatives in enzyme inhibition assays (IC₅₀ determination) to correlate substituents with activity .

Q. How should contradictory data from biological replicates be analyzed?

  • Methodology : Apply statistical rigor:

  • Use ANOVA with post-hoc Tukey tests for dose-response data.
  • Quantify assay variability via coefficient of variation (CV <15% acceptable).
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Methodology : Develop solid dispersions using polymers (e.g., PVP-VA64) to enhance dissolution. Characterize via DSC (glass transition analysis) and in vivo PK studies (Cmax, AUC0–24h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.